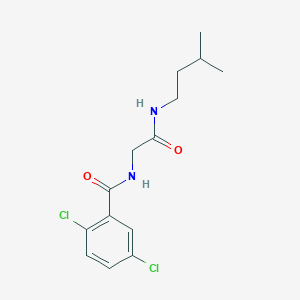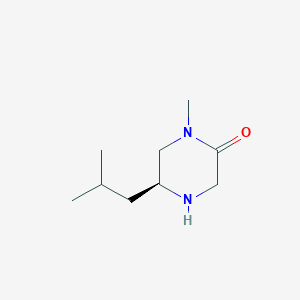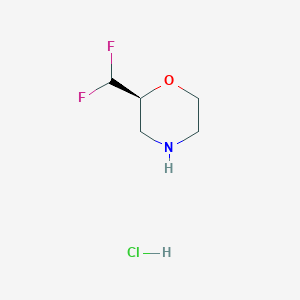
(R)-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl is a chemical compound that belongs to the class of pyrrolidines. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with an N-methyl and N-isopropyl group. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl typically involves the reaction of ®-3-pyrrolidinamine with methyl iodide and isopropyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反应分析
Types of Reactions
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the N-methyl or N-isopropyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various N-alkyl or N-aryl pyrrolidines.
科学研究应用
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of ®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
(S)-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-N-isopropyl-2-pyrrolidinamine: Lacks the chiral center, resulting in different stereochemistry and potentially different reactivity.
N-Methyl-N-isopropyl-4-pyrrolidinamine: Variation in the position of the substituents on the pyrrolidine ring.
Uniqueness
®-N-Methyl-N-isopropyl-3-pyrrolidinamine 2HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other structural isomers. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological systems.
属性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC 名称 |
(3R)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10(3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
InChI 键 |
YUSCHDMHPMFLEE-YCBDHFTFSA-N |
手性 SMILES |
CC(C)N(C)[C@@H]1CCNC1.Cl.Cl |
规范 SMILES |
CC(C)N(C)C1CCNC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)



![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)



![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)


![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)


